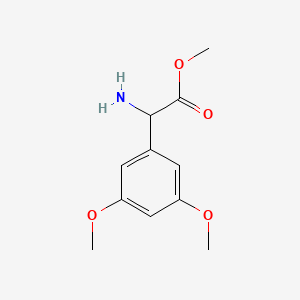

Methyl 2-amino-2-(3,5-dimethoxyphenyl)acetate

Description

Methyl 2-amino-2-(3,5-dimethoxyphenyl)acetate (CAS: 43167-79-9) is an α-amino ester derivative featuring a 3,5-dimethoxyphenyl substituent. This compound has been utilized in research and industrial settings, particularly as a synthetic intermediate in organic chemistry and drug discovery. Its structure combines an amino-acid-like backbone with aromatic methoxy groups, which may influence electronic properties, solubility, and reactivity.

Properties

IUPAC Name |

methyl 2-amino-2-(3,5-dimethoxyphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4/c1-14-8-4-7(5-9(6-8)15-2)10(12)11(13)16-3/h4-6,10H,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFJDUFXMQUYNFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(C(=O)OC)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-2-(3,5-dimethoxyphenyl)acetate typically involves the reaction of 3,5-dimethoxybenzaldehyde with glycine methyl ester hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a condensation mechanism, forming the desired amino ester product. The reaction conditions generally include:

Temperature: Room temperature to 50°C

Solvent: Methanol or ethanol

Reaction Time: 12-24 hours

Industrial Production Methods

On an industrial scale, the production of Methyl 2-amino-2-(3,5-dimethoxyphenyl)acetate may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(3,5-dimethoxyphenyl)acetate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Sodium methoxide (NaOMe) or other strong bases in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of nitro or nitroso derivatives.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

Methyl 2-amino-2-(3,5-dimethoxyphenyl)acetate has the following structural characteristics:

- Molecular Formula : C11H15NO4

- Molecular Weight : 225.25 g/mol

- IUPAC Name : Methyl 2-amino-2-(3,5-dimethoxyphenyl)acetate

The presence of methoxy groups enhances its solubility and reactivity, making it a versatile building block in organic synthesis.

Organic Synthesis

Methyl 2-amino-2-(3,5-dimethoxyphenyl)acetate is utilized as a building block in organic synthesis. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution makes it valuable for creating more complex molecules.

- Oxidation : Can yield quinones or other oxidized derivatives.

- Reduction : Can convert nitro groups to amino groups or reduce other functional groups.

- Substitution Reactions : Nucleophilic substitution can occur at the aromatic ring.

Research has indicated that this compound possesses potential biological activities , including:

- Antimicrobial Properties : Studies suggest that methyl 2-amino-2-(3,5-dimethoxyphenyl)acetate may exhibit antimicrobial effects against various pathogens.

- Anticancer Activity : Preliminary investigations have shown that it may inhibit the growth of certain cancer cells, making it a candidate for further drug development.

Case Study: Anticancer Effects

A study conducted on the effects of methyl 2-amino-2-(3,5-dimethoxyphenyl)acetate on human cancer cell lines demonstrated a significant reduction in cell viability at specific concentrations. The mechanism was attributed to apoptosis induction, which warrants further exploration for therapeutic applications.

Medicinal Chemistry

In medicinal chemistry, this compound is being investigated for its potential therapeutic effects:

- Neurological Applications : There is emerging evidence suggesting that compounds similar to methyl 2-amino-2-(3,5-dimethoxyphenyl)acetate may enhance learning and memory in mammalian models. This could position it as a candidate for treating cognitive disorders.

Case Study: Learning Enhancement

Research involving animal models has indicated that administration of methyl 2-amino-2-(3,5-dimethoxyphenyl)acetate led to improved performance in learning tasks compared to control groups. This suggests its potential role in cognitive enhancement therapies.

Industrial Applications

The compound is also explored for its use in the synthesis of specialty chemicals and materials. Its unique properties allow it to be integrated into various formulations used in pharmaceuticals and agrochemicals.

Data Tables

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-(3,5-dimethoxyphenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or activating enzymatic activity.

Receptor Interaction: Modulating receptor function and signaling pathways.

Pathways Involved: Various biochemical pathways, including oxidative stress response and cell signaling cascades.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of α-amino arylacetates, where variations in aromatic substituents significantly alter physicochemical and biological properties. Below is a comparative analysis of key analogues:

Table 1: Structural and Commercial Comparison of Analogues

Key Findings from Comparative Analysis

However, steric hindrance from the two methoxy groups may limit reactivity in certain reactions . Substitution with chlorine (e.g., 5-chloro-2-methoxy derivative) introduces electron-withdrawing effects, which could enhance electrophilic reactivity or antimicrobial activity .

HCl salts (e.g., Methyl 2-amino-2-(4-methoxyphenyl)acetate HCl) offer better solubility for biological testing .

Commercial and Synthetic Relevance: The discontinuation of Methyl 2-amino-2-(3,5-dimethoxyphenyl)acetate suggests challenges in synthesis, stability, or market demand. Researchers may opt for available analogues like the 4-methoxy or triazole-containing derivatives for tailored applications . Higher costs for chlorine-containing derivatives (e.g., €374 for 2-Amino-2-(5-chloro-2-methoxyphenyl)acetic acid) may reflect complex synthesis or niche applications .

Biological Activity

Methyl 2-amino-2-(3,5-dimethoxyphenyl)acetate, a synthetic organic compound, has garnered attention for its potential biological activities. This article explores its biological effects, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

Methyl 2-amino-2-(3,5-dimethoxyphenyl)acetate is characterized by a methyl group attached to a 2-aminoacetate moiety, linked to a 3,5-dimethoxyphenyl group via a methylamine bridge. Its molecular formula is C12H17N1O4, with a molecular weight of approximately 273.73 g/mol .

Anticancer Properties

Preliminary studies suggest that methyl 2-amino-2-(3,5-dimethoxyphenyl)acetate may exhibit anticancer properties. Analogous compounds have demonstrated significant activity against various cancer cell lines. For instance, compounds with similar structures have shown efficacy against multidrug-resistant (MDR) cancer cells . The presence of methoxy groups in the structure is believed to enhance the compound's interaction with biological targets, potentially leading to improved anticancer activity.

Neuroactive Effects

Research indicates that methyl 2-amino-2-(3,5-dimethoxyphenyl)acetate may have neuroactive effects. Compounds with similar amine and acetate structures have been linked to neuroprotective properties and mood disorder treatments. The specific arrangement of methoxy groups in this compound could confer unique neuropharmacological activities compared to its analogs .

Structure-Activity Relationship (SAR)

The SAR analysis of related compounds has revealed critical insights into how structural modifications can influence biological activity. For example:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Methyl 2-Amino-2-(3,4-dimethoxyphenyl)acetate | Similar amine structure | Potential neuroactive properties |

| Methyl 2-Amino-2-(3,5-dimethylphenyl)acetate | Dimethyl substitution | Varies in biological activity |

| Methyl (S)-2-(2-(2-((3-(((3,4-Dimethoxybicyclo[4.2.0]octa-1(6),2,4... | Complex bicyclic structure | Unique pharmacological profile |

The presence of specific functional groups, such as methoxy or dimethyl substitutions, appears crucial for enhancing or diminishing the biological activities of these compounds .

Case Studies and Research Findings

- Antiproliferative Activity : A study investigating various derivatives found that modifications in the phenyl ring significantly affected antiproliferative activity against human cancer cell lines. The presence of electron-withdrawing groups was essential for eliciting strong anticancer effects .

- Neuropharmacological Assessment : In behavioral studies, compounds structurally related to methyl 2-amino-2-(3,5-dimethoxyphenyl)acetate exhibited effects similar to known neuroactive agents, suggesting potential applications in enhancing learning and memory processes .

- Comparative Toxicity Studies : Toxicity assessments indicated that while some derivatives showed harmful effects upon ingestion (e.g., causing skin irritation), others displayed favorable safety profiles when evaluated in vitro .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.